molecular formula C5H8N4O B13489193 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13489193
M. Wt: 140.14 g/mol
InChI Key: CPDRDFQYODCJOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is a compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing an oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another method involves the cyclization of diols or halohydrins under basic conditions .

For the triazole ring, the Huisgen 1,3-dipolar cycloaddition is often employed. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The final step involves coupling the oxetane and triazole moieties under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the Paternò–Büchi reaction and the Huisgen cycloaddition to improve efficiency and yield. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxetan-3-one derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted oxetane and triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the electronic and steric properties of other functional groups, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

1-(oxetan-3-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8)

InChI Key

CPDRDFQYODCJOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=NC(=N2)N

Origin of Product

United States

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